molecular formula C13H11N5O2 B15107701 N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B15107701
M. Wt: 269.26 g/mol
InChI Key: XZZVCGAAKPXOEZ-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core, substituted with a methyl group at the 1-position and a 1,3-benzodioxol-5-yl moiety at the 4-amine position. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in kinase inhibitors due to its ability to mimic ATP and bind to hinge regions of kinases . The 1,3-benzodioxol group (a methylenedioxy-substituted benzene) is a pharmacophoric element observed in bioactive compounds targeting neurological and oncological pathways .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H11N5O2/c1-18-13-9(5-16-18)12(14-6-15-13)17-8-2-3-10-11(4-8)20-7-19-10/h2-6H,7H2,1H3,(H,14,15,17)

InChI Key

XZZVCGAAKPXOEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Key Structural Features and Targets

Compounds sharing the pyrazolo[3,4-d]pyrimidin-4-amine core exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis:

Compound Name Substituents Target/Activity IC50/Activity Data Reference
Target Compound 1-Methyl, N-(1,3-benzodioxol-5-yl) Inferred kinase or mTOR inhibition* Not reported
PP2 3-(4-Chlorophenyl), 1-(tert-butyl) Src family kinases IC50: 5–10 nM (Src kinase)
OSI-027 (R39) Optimized substituents for mTOR binding mTORC1/mTORC2 IC50: 22 nM (mTORC1), 65 nM (mTORC2)
OXA-01 (R40) Pyrazolo-pyrimidine with hydrophobic substituents mTOR/PI3K IC50: 4 nM (mTOR), 190 nM (PI3K)
N-Benzyl-1-methyl-1H-pyrazolo... N-Benzyl MAPK10 (hypothetical) Not reported

*Inferred from structural similarity to OSI-027 and PP2.

Structure-Activity Relationship (SAR) Insights
  • Core Modifications : The pyrazolo-pyrimidine core is essential for ATP-binding pocket interactions. Substitutions at the 1- and 4-positions dictate target selectivity. For example:
    • The 1-methyl group in the target compound may enhance metabolic stability compared to bulkier tert-butyl groups (e.g., PP2) .
    • The 1,3-benzodioxol substituent could improve blood-brain barrier penetration compared to chlorophenyl (PP2) or benzyl groups () .
  • Target Selectivity : Hydrophobic substituents (e.g., benzodioxol) may favor mTOR inhibition (as seen in OSI-027), while aromatic groups (e.g., chlorophenyl in PP2) target tyrosine kinases .

Analogs with 1,3-Benzodioxol Substituents

Although the target compound’s core is unique, its 1,3-benzodioxol-5-yl group appears in other bioactive molecules:

Compound Name Core Structure Target/Activity Key Findings Reference
G15 Cyclopenta[c]quinolone G-protein-coupled estrogen receptor Antagonizes estrogen signaling
Compound from Pyrrolo[2,3-d]pyrimidine Hypothetical kinase target Structural analog with benzodioxol
5,6-Methylenedioxy-2-aminoindan Rigid indane scaffold Serotonergic pathways (entactogen class) Non-neurotoxic MDMA analog

The benzodioxol group enhances binding to aromatic-rich pockets in targets like estrogen receptors or kinases, suggesting its utility in optimizing pharmacokinetics and target engagement .

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition: Pyrazolo-pyrimidines like OSI-027 and PP2 demonstrate that small substituent changes dramatically alter selectivity (e.g., mTOR vs. Src kinases) .
  • Toxicity Profile : Pyrazolo-pyrimidines generally exhibit favorable safety profiles. For example, derivatives in showed LD50 values >1300 mg/kg in mice, suggesting low acute toxicity .

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